8-methoxy-5H-pyrido[3,2-b]indole

Catalog No.
S12351961
CAS No.
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-methoxy-5H-pyrido[3,2-b]indole

Product Name

8-methoxy-5H-pyrido[3,2-b]indole

IUPAC Name

8-methoxy-5H-pyrido[3,2-b]indole

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-15-8-4-5-10-9(7-8)12-11(14-10)3-2-6-13-12/h2-7,14H,1H3

InChI Key

TVUHNFXQQPLNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CC=C3

8-Methoxy-5H-pyrido[3,2-b]indole (CAS 162254-04-8) is a highly specific delta-carboline building block primarily utilized in the synthesis of advanced immunotherapeutic agents, notably Ectonucleotide pyrophosphatase-phosphodiesterase-1 (ENPP-1) inhibitors. As a precursor, its precisely positioned 8-methoxy group and pyrido[3,2-b]indole core provide the essential structural framework required for downstream target engagement in the cGAS-STING pathway [1]. Procurement of this exact compound with high regioisomeric purity is critical for pharmaceutical development workflows where structural fidelity directly dictates the potency, processability, and selectivity of the final active pharmaceutical ingredient (API).

Research Fit

Scaffold Identity δ-Carboline core with pyridine nitrogen adjacent to indole nitrogen
Electronic Effect 8-Methoxy group activates C-7/C-9 for electrophilic substitution
Procurement Context Building block for SAR exploration via late-stage diversification

Substituting 8-methoxy-5H-pyrido[3,2-b]indole with its regioisomers (such as 7-methoxy-5H-pyrido[3,2-b]indole or beta-carboline analogs) or the unsubstituted delta-carboline core fundamentally compromises the efficacy of the final synthesized drug. In ENPP-1 inhibitor development, the 8-methoxy substitution provides specific steric and electronic properties necessary for optimal binding within the enzyme's active site. Utilizing an alternative isomer alters the trajectory of downstream functionalization (e.g., N-alkylation at the 5-position) and results in final compounds with drastically reduced half-maximal inhibitory concentration (IC50) values against ENPP-1 [1], rendering generic substitution non-viable for targeted drug discovery and scale-up manufacturing.

Substitution Risk

Positional Isomer

7-Methoxy isomer shifts dipole moment and H-bonding capacity; target engagement and solubility profiles may not transfer.

Unsubstituted Scaffold

Parent δ-carboline lacks the methoxy directing group; C-H activation yields may drop significantly and regioselectivity can differ.

ENPP-1 Inhibitor Regiospecificity

In the synthesis of ENPP-1 inhibitors, 8-methoxy-5H-pyrido[3,2-b]indole serves as the definitive core for subsequent N-alkylation (e.g., reacting with 1-bromo-4-(bromomethyl)benzene). Compared to the unsubstituted 5H-pyrido[3,2-b]indole, the 8-methoxy derivative ensures the correct electronic distribution to facilitate high-yield functionalization at the 5-position while maintaining the necessary pharmacophore for target binding. Downstream ENPP-1 inhibitors derived from this specific 8-methoxy precursor demonstrate potent target inhibition (IC50 values in the low nanomolar range), whereas derivatives lacking the methoxy group exhibit significantly diminished binding affinity [1].

Evidence DimensionDownstream ENPP-1 Inhibitory Potency (IC50)
Target Compound Data8-Methoxy-5H-pyrido[3,2-b]indole-derived inhibitors (Low nanomolar IC50 against ENPP-1)
Comparator Or BaselineUnsubstituted 5H-pyrido[3,2-b]indole derivatives
Quantified Difference>10-fold loss of potency without the 8-methoxy pharmacophore
ConditionsIn vitro ENPP-1 enzyme activity assay (4-parameter IC50 fitting)

Procurement of the exact 8-methoxy isomer is mandatory to achieve the required biochemical potency in final immunotherapeutic candidates.

Aqueous Solubility Indicator
Data to verify
Δ tPSA ≈ 6.1 Ų
Target tPSA: 34.1 vs Baseline ~28 Ų
Supports formulation-context review; higher tPSA may reduce co-solvent reliance in assays.
Computational prediction; verify experimental solubility for target compound.

Isomeric Purity and Process Yield

The commercial viability of synthesizing complex delta-carboline derivatives relies heavily on the starting material's purity. Utilizing highly pure 8-methoxy-5H-pyrido[3,2-b]indole (>95% purity) eliminates the need for exhaustive chromatographic separation of regioisomers (such as the 7-methoxy or 6-methoxy analogs) during later synthetic stages. When crude or mixed methoxy-carbolines are used, the overall yield of the target N-alkylated product drops significantly due to competitive side reactions and challenging purification steps, increasing solvent consumption and manufacturing time [1].

Evidence DimensionDownstream Synthetic Yield & Process Efficiency
Target Compound Data>95% pure 8-methoxy-5H-pyrido[3,2-b]indole (Streamlined purification, high yield)
Comparator Or BaselineMixed methoxy-carboline regioisomers
Quantified DifferenceElimination of secondary preparative HPLC steps required for isomer separation
ConditionsPreparative HPLC / silica gel column chromatography post-N-alkylation

Selecting the regiopure 8-methoxy starting material reduces downstream purification bottlenecks and improves overall synthetic yield in pharmaceutical manufacturing.

C-H Acetoxylation Yield
Class-level inference
8-Methoxy target >70%
Unsubstituted baseline <10%
Reported >7-fold yield increase
Supports late-stage diversification workflow; methoxy-driven reactivity accelerates SAR library synthesis.
Pd(OAc)₂, PhI(OAc)₂, 60°C; class-level reactivity trend.

cGAMP Degradation Inhibition Structural Requirement

The specific orientation of the 8-methoxy group on the delta-carboline scaffold is critical for interacting with the ENPP-1 binding pocket. Compared to alternative scaffolds like beta-carbolines (e.g., 6-methoxy-9H-pyrido[3,4-b]indole), the delta-carboline nitrogen positioning combined with the 8-methoxy substituent provides a unique hydrogen-bonding and steric profile. This specific structural combination effectively blocks ENPP-1 from degrading cyclic GMP-AMP (cGAMP), thereby successfully activating the STING pathway in tumor models. Alternative carboline isomers fail to achieve the same precise fit, leading to sub-optimal STING activation [1].

Evidence DimensionSTING Pathway Activation (via ENPP-1 inhibition)
Target Compound Data8-Methoxy-delta-carboline derivatives (Robust cGAMP preservation)
Comparator Or BaselineBeta-carboline derivatives (e.g., 6-methoxy-9H-pyrido[3,4-b]indole)
Quantified DifferenceOptimal cGAMP preservation compared to inactive beta-carboline analogs
ConditionsCellular STING activation / cGAMP degradation assays

Buyers developing STING-activating immunotherapies must prioritize the 8-methoxy-delta-carboline core to ensure successful target engagement and pathway activation.

CYP2C8 Inhibition
Cross-study comparable
8-Methoxy target Active (BindingDB entry)
Unsubstituted baseline No data reported
Qualitative activity difference
Supports CYP inhibition profiling; may differentiate scaffold choice for DDI research.
IC₅₀ not publicly disclosed; verify activity threshold in-house.

ENPP-1 Inhibitors for Cancer Immunotherapy

Used as the foundational building block for developing small-molecule ENPP-1 inhibitors that prevent cGAMP degradation and activate the cGAS-STING pathway [1].

Targeted Delta-Carboline Library Development

Ideal starting material for medicinal chemistry programs focused on exploring the structure-activity relationships (SAR) of substituted 5H-pyrido[3,2-b]indoles [1].

Pharmaceutical Process Scale-Up

Employed in the scalable synthesis of N-alkylated carboline APIs, where its high regioisomeric purity ensures reproducible yields and minimizes complex downstream chromatographic separations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization
Solubility-conferring methoxy handle
Assay compatibility and solvent-exposed region diversification
CYP2C8 activity-based probe design
CYP2C8 inhibition fingerprint
Isoform selectivity and probe-labeling efficiency
Alkaloid analog synthesis via C-H activation
Methoxy-directed C-7/C-9 reactivity
Step economy and regioselectivity in complex molecule synthesis

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.079312947 g/mol

Monoisotopic Mass

198.079312947 g/mol

Heavy Atom Count

15

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